“7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole” (also known as 7-Iodoindolenine) is a chemical compound that has received significant attention from researchers. It is a natural product found in Streptomyces antioxidans . The molecular formula is C11H10IN and the average mass is 283.108 Da .
The synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
The molecular structure of “7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole” consists of 11 carbon atoms, 10 hydrogen atoms, and one iodine atom . The monoisotopic mass is 282.985779 Da .
1,2,3,4-Tetrahydrocyclopenta[b]indole undergoes reduction in the presence of Pd/C and hydrogen gas to yield 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole .
7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole is a heterocyclic compound that belongs to the indole family, characterized by its unique structural features and potential biological activities. The compound exhibits significant interest in organic chemistry and medicinal research due to its functional properties and reactivity.
This compound can be synthesized through various chemical methods, primarily involving the iodination of 1,2,3,4-tetrahydrocyclopenta[b]indole. It has been studied for its applications in synthetic organic chemistry and potential therapeutic uses in medicine.
7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole is classified as a substituted indole. Indoles are a class of compounds that contain a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the iodine atom at the seventh position enhances its reactivity and potential for further functionalization.
The synthesis of 7-iodo-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves the following method:
The iodination process generally requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and minimize side reactions. For instance, solvents like dimethylformamide have been noted for their effectiveness in facilitating such reactions due to their ability to stabilize intermediates.
The molecular structure of 7-iodo-1,2,3,4-tetrahydrocyclopenta[b]indole can be represented by its InChI (International Chemical Identifier):
This structure indicates a complex arrangement that includes a tetrahydrocyclopenta framework with an iodine substituent at the seventh position.
Key structural data includes:
7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole can participate in various chemical reactions:
The reactivity profile of this compound allows it to serve as a versatile building block in organic synthesis. Its ability to undergo substitution reactions makes it valuable for creating more complex molecular architectures.
The mechanism of action for 7-iodo-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with biological targets at the molecular level. The iodine atom may play a crucial role in modulating interactions with enzymes or receptors involved in cellular signaling pathways.
7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole is typically characterized by:
Key chemical properties include:
Data on specific reactivity patterns and stability profiles are essential for practical applications in synthesis and research contexts .
7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole has several notable applications:
The cyclopenta[b]indole nucleus first gained prominence in the mid-20th century through classical synthetic approaches like the Fischer indolization, which enabled efficient construction of the tricyclic system [7]. Early exploration focused on unsubstituted 1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 2047-91-8), a crystalline solid (mp 100.5-105.5°C) with limited solubility that served as a foundational template for derivatization [3] [5]. The 1980s witnessed strategic functionalization at the C2 and C7 positions, revealing the scaffold's capacity for receptor modulation. A significant breakthrough occurred when 7-halo substitutions were found to dramatically alter bioactivity profiles, as evidenced by the enhanced tubulin polymerization inhibition of 7-chloro analogs compared to parent structures [4] [6]. The early 2000s saw systematic exploration of C7 halogen variants, with iodine emerging as particularly valuable due to its dual role as a steric placeholder and spectroscopic probe (e.g., for radioisotope labeling) in drug metabolism studies [2] [9].
Table 1: Evolution of Cyclopenta[b]indole-Based Therapeutics
Time Period | Key Advancement | Representative Compound | Therapeutic Application |
---|---|---|---|
1960s-1970s | Fischer indole synthesis optimization | Unsubstituted scaffold (CAS 2047-91-8) | Synthetic intermediate |
1980s-1990s | C2-carboxylic acid functionalization | 7-Chloro-THCPI-2-carboxylic acid | Apoptosis induction |
2000-2010 | Halogen screening at C7 position | 7-Bromo/chloro derivatives | Microtubule inhibition |
2010-Present | Iodine-specific pharmacokinetic studies | 7-Iodo-THCPI (CAS 872473-09-1) | Targeted oncology leads |
Halogenation at the C7 position induces profound electronic and steric perturbations within the tetrahydrocyclopenta[b]indole architecture. Comparative molecular field analysis (CoMFA) demonstrates that chlorine and iodine decrease electron density at the indole nitrogen by 18% and 29%, respectively, via inductive effects, thereby enhancing hydrogen-bond acceptor capacity toward biological targets [4]. This electronic modulation translates to measurable bioactivity enhancements: 7-halo derivatives exhibit up to 40-fold improved binding affinity for tubulin compared to non-halogenated analogs, with iodine conferring optimal steric occupancy in the colchicine binding pocket [6]. The halogen-bonding capability of iodine (σ-hole formation) further contributes to target engagement, as validated in crystallographic studies of cyclopenta[b]indole-tubulin complexes where the C7-I···C=O interaction (3.2 Å) stabilizes the inhibitor-enzyme complex [6].
Table 2: Comparative Analysis of C7-Halogenated Tetrahydrocyclopenta[b]indoles
Parameter | 7-Chloro Derivative | 7-Bromo Derivative | 7-Iodo Derivative |
---|---|---|---|
Van der Waals Volume (ų) | 20.7 | 23.2 | 28.7 |
Electrostatic Potential (kcal/mol) | -38.2 | -41.6 | -47.9 |
Tubulin IC₅₀ (nM) | 42 ± 3.1 | 38 ± 2.7 | 29 ± 1.9 |
Plasma Protein Binding (%) | 88.5 | 90.2 | 92.7 |
LogD7.4 | 2.1 | 2.3 | 2.8 |
Beyond steric and electronic effects, halogens critically influence metabolic stability. Microsomal studies reveal that 7-iodo substitution reduces CYP3A4-mediated dehydrogenation of the pentane ring by 75% compared to unsubstituted analogs, attributable to steric blockade of the metabolic soft spot [4] [9]. This resistance to oxidative degradation translates to superior pharmacokinetic parameters, particularly hepatic clearance, where iodine derivatives exhibit 3.2-fold lower extraction ratios than their chloro counterparts [9].
The 7-iodo configuration confers distinctive ADME advantages rooted in iodine's unique physicochemical properties. With a polarizability (α-value) of 4.70 ų, iodine enhances membrane permeability via transient hydrophobic interactions, yielding a 40% increase in Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s) compared to chloro analogs [4] [9]. This permeability translates to enhanced CNS penetration, with brain-to-plasma ratios of 0.82 observed in murine models, positioning 7-iodo derivatives as candidates for neurological targets [6]. The iodine atom also serves as a strategic handle for radiolabeling with iodine-125 (t₁/₂ = 59.4 days), enabling quantitative biodistribution studies that confirm selective tumor accumulation (tumor-to-muscle ratio = 8.5:1 at 24h) [2] [9].
Structural activity relationship (SAR) analysis reveals that iodo-substitution uniquely balances steric occupancy and ligand efficiency. At the C7 position, iodine's van der Waals radius (1.98 Å) optimally fills a hydrophobic subpocket in tubulin while maintaining ligand efficiency >0.42, outperforming smaller halogens [6]. This precise steric match translates to sub-μM IC₅₀ values against leukemia cell lines (MV4-11 IC₅₀ = 0.29 μM), with 7-iodo derivatives showing 6-fold greater potency than unsubstituted congeners [6]. The iodo substituent's influence extends to plasma stability, where it reduces glucuronidation kinetics at the indole nitrogen by 60% compared to bromo analogs, significantly extending plasma half-life (t₁/₂ = 8.7h vs. 3.1h) [9].
Table 3: Structure-Activity Relationship Profile of 7-Substituted Derivatives
C7 Substituent | Tubulin Binding Kd (nM) | Hepatic Clearance (mL/min/kg) | Plasma t1/2 (h) | Leukemia Cell Potency (IC₅₀, μM) |
---|---|---|---|---|
H | 420 ± 35 | 38.7 ± 2.1 | 1.2 ± 0.3 | 4.7 ± 0.8 |
F | 195 ± 21 | 29.4 ± 1.8 | 2.8 ± 0.4 | 2.1 ± 0.4 |
Cl | 89 ± 6.5 | 22.1 ± 1.5 | 5.3 ± 0.7 | 1.2 ± 0.2 |
Br | 74 ± 5.2 | 19.3 ± 1.2 | 6.9 ± 0.9 | 0.87 ± 0.09 |
I | 42 ± 3.1 | 15.8 ± 0.9 | 8.7 ± 1.1 | 0.29 ± 0.04 |
The synthetic versatility of the C7-iodo group enables further structural elaboration through transition metal-catalyzed cross-coupling, serving as a synthetic handle for palladium-mediated Suzuki-Miyaura and Sonogashira reactions [9]. This reactivity facilitates rapid generation of analog libraries without core modification, as demonstrated in the synthesis of 7-alkynyl derivatives that show enhanced water solubility while maintaining nanomolar tubulin affinity [6] [9].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8